Methyl 3-Bromo-4-chloro-5-fluorobenzoate
Description
Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS No. 1160574-62-8) is a halogenated aromatic ester with the molecular formula C₈H₅BrClFO₂ and a molecular weight of 267.48 g/mol . Its IUPAC name reflects the substitution pattern: bromine at position 3, chlorine at position 4, and fluorine at position 5 on the benzoate ring. The compound is a methyl ester, characterized by the ester functional group (-COOCH₃) at the carboxylate position.
Key identifiers include:
- MDL Number: MFCD11846086
- PubChem CID: 50997976
- SMILES: COC(=O)C1=CC(=C(C(=C1)Br)Cl)F
- Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .
This compound is primarily used in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its halogen-rich structure enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.
Properties
IUPAC Name |
methyl 3-bromo-4-chloro-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJVAGJSNGAQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679228 | |
| Record name | Methyl 3-bromo-4-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-62-8 | |
| Record name | Methyl 3-bromo-4-chloro-5-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-4-chloro-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-Bromo-4-chloro-5-fluorobenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and fluorination of methyl benzoate. The typical synthetic route includes:
Bromination: Methyl benzoate is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position.
Chlorination: The brominated product is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce the chlorine atom at the para position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-4-chloro-5-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Reduction: Methyl 3-Bromo-4-chloro-5-fluorobenzyl alcohol.
Oxidation: 3-Bromo-4-chloro-5-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-Bromo-4-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-4-chloro-5-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Methyl Benzoates
Key Findings :
- Electronic Effects : Fluorine’s electronegativity at position 5 in the target compound enhances electron withdrawal, polarizing the aromatic ring and activating it for nucleophilic attacks .
- Steric Hindrance : The tert-butyl analog () exhibits reduced reactivity in ester hydrolysis due to bulky substituents, whereas the methyl ester facilitates faster reactions .
- Synthetic Utility : Compounds with halogens at adjacent positions (e.g., 3-Br and 4-Cl) are preferred intermediates for synthesizing fused heterocycles .
Functional Group Variations
Table 2: Impact of Functional Groups on Properties
Key Findings :
- Methoxy vs. Hydroxy : Methoxy groups (e.g., in CAS 1193162-25-2) improve membrane permeability in drug design, while hydroxy groups (e.g., CAS 95383-26-9) enhance solubility in aqueous media .
- Aromatic vs. Aliphatic Esters : Aliphatic analogs like methyl bromochlorofluoroacetate exhibit lower thermal stability due to the absence of aromatic conjugation .
Biological Activity
Methyl 3-Bromo-4-chloro-5-fluorobenzoate (MBCFB) is an organic compound with the molecular formula CHBrClF O. It is a derivative of benzoic acid, characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry and drug development.
MBCFB can be synthesized through a multi-step process involving bromination, chlorination, and fluorination of methyl benzoate. The typical synthetic route includes:
- Bromination : Methyl benzoate reacts with bromine in the presence of iron(III) bromide.
- Chlorination : The brominated product is chlorinated using chlorine gas with iron(III) chloride as a catalyst.
- Fluorination : Finally, fluorination occurs using potassium fluoride to introduce fluorine at the ortho position.
The biological activity of MBCFB is thought to stem from its ability to interact with various biomolecular targets. The presence of halogen atoms can enhance the compound's reactivity and influence its interaction with enzymes or receptors in biological systems.
Biological Activity
Research indicates that MBCFB exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that MBCFB derivatives may show antimicrobial properties, making them potential candidates for antibiotic development.
- Antiparasitic Activity : Similar compounds have been evaluated for their efficacy against parasites, particularly in the context of malaria treatment. The structural modifications in halogenated benzoates can significantly affect their activity against Plasmodium falciparum .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of MBCFB on various cancer cell lines. The compound's ability to induce apoptosis in these cells indicates its potential as an anticancer agent .
Research Findings
A summary of key research findings related to MBCFB's biological activity is presented below:
Case Studies
- Antiparasitic Evaluation : A study focusing on halogenated benzoates found that modifications at the 3-position significantly increased activity against P. falciparum, suggesting that similar modifications in MBCFB could enhance its efficacy against malaria .
- Cytotoxicity Profile : In vitro assays demonstrated that MBCFB derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
